m-PEG8-C10-phosphonic acid vs. m-PEG-phosphonic Acids: The Impact of a C10 Alkyl Spacer on PROTAC Reach
m-PEG8-C10-phosphonic acid provides an extended molecular reach compared to standard m-PEG-phosphonic acid linkers lacking the C10 alkyl spacer . The optimal linker length for PROTACs to induce productive ternary complexes is often cited to be in the range of 12 to over 20 atoms . By combining an 8-unit PEG chain (~12 atoms) with a 10-carbon alkyl spacer (contributing an additional ~10 atoms), the m-PEG8-C10-phosphonic acid structure achieves a total linker length that falls directly within this empirically established 'sweet spot' [1]. In contrast, a simple m-PEG8-phosphonic acid without the alkyl chain would be significantly shorter, potentially failing to bridge the distance between the E3 ligase and target protein binding pockets, a factor known to correlate with loss of degradation activity [2].
| Evidence Dimension | Linker length (atom count between termini) |
|---|---|
| Target Compound Data | Approximately 22 backbone atoms (PEG8 ~12 + C10 ~10) |
| Comparator Or Baseline | m-PEG8-phosphonic acid: Approximately 12 backbone atoms (PEG8 only) |
| Quantified Difference | ~10 atoms longer (83% increase in reach) |
| Conditions | Structural analysis based on molecular composition; biological relevance derived from general PROTAC linker length optimization studies. |
Why This Matters
For procurement, this defines a specific linker with a length optimized for a known, effective range, reducing the trial-and-error needed when selecting a starting point for PROTAC synthesis.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Article. 2025. View Source
- [2] BOC Sciences. High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Technical Article. 2025. View Source
